molecular formula C13H10INO2 B1392024 2-(4-Iodobenzoyl)-6-methoxypyridine CAS No. 1187171-28-3

2-(4-Iodobenzoyl)-6-methoxypyridine

Cat. No.: B1392024
CAS No.: 1187171-28-3
M. Wt: 339.13 g/mol
InChI Key: JMYYGJKDCAQBMJ-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of an iodobenzoyl group attached to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzoyl)-6-methoxypyridine typically involves the reaction of 4-iodobenzoyl chloride with 6-methoxypyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Iodobenzoyl chloride+6-MethoxypyridineBaseThis compound\text{4-Iodobenzoyl chloride} + \text{6-Methoxypyridine} \xrightarrow{\text{Base}} \text{this compound} 4-Iodobenzoyl chloride+6-MethoxypyridineBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2-(4-Iodobenzoyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodobenzoyl group can facilitate binding to specific sites, while the methoxypyridine moiety can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzoyl chloride
  • 4-Iodobenzoic acid
  • Methyl 4-iodobenzoate
  • 4-Methoxybenzoyl chloride

Uniqueness

2-(4-Iodobenzoyl)-6-methoxypyridine is unique due to the combination of the iodobenzoyl and methoxypyridine groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(4-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYYGJKDCAQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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